Arginine Vasopressin-d5

Beschreibung

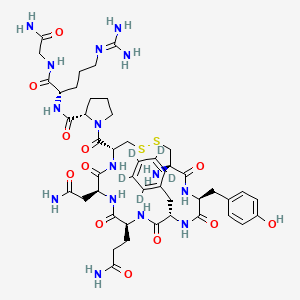

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H65N15O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1/i1D,2D,3D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZOIRJILGZLEJ-WLZQOHKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2)CC3=CC=C(C=C3)O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H65N15O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1089.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Analytical Characterization of Arginine Vasopressin D5

Strategies for the Chemical Synthesis of Deuterated Peptide Analogues

The synthesis of deuterated peptides can be achieved through several methods, but chemical synthesis is predominant for creating specifically labeled analogues like Arginine Vasopressin-d5. nih.gov This approach allows for the precise incorporation of deuterium (B1214612) atoms at predetermined positions within the peptide's structure. General strategies for deuteration often involve late-stage hydrogen isotope exchange (HIE) reactions or, more commonly for complex peptides, the use of deuterated amino acid building blocks during stepwise synthesis. lifetein.comrsc.org For this compound, where the five deuterium atoms are located on the phenyl ring of the Phenylalanine residue, the synthesis relies on the incorporation of a pre-labeled Phenylalanine-d5 amino acid.

Solid-Phase and Solution-Phase Synthetic Approaches for Arginine Vasopressin Derivatives

The chemical synthesis of peptides as complex as Arginine Vasopressin and its derivatives is primarily accomplished through Solid-Phase Peptide Synthesis (SPPS). researchgate.netnih.govmdpi.comacs.org This technique has become the standard for peptide synthesis due to its efficiency and amenability to automation. lcms.cz

Solid-Phase Peptide Synthesis (SPPS): The SPPS process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. lcms.cz The synthesis of this compound via SPPS follows a precise sequence:

Resin Attachment: The C-terminal amino acid, Glycinamide, is anchored to a solid support resin.

Deprotection: The temporary protecting group (commonly Fmoc or Boc) on the N-terminus of the attached amino acid is removed.

Coupling: The next protected amino acid in the sequence (Arginine) is activated and coupled to the deprotected N-terminus of the resin-bound chain.

Iteration: This cycle of deprotection and coupling is repeated for each amino acid in the AVP sequence (Proline, Cysteine, Asparagine, Glutamine, Phenylalanine-d5, Tyrosine, and Cysteine). The key step for producing the deuterated analogue is the use of Fmoc-L-Phe(d5)-OH during the corresponding coupling cycle.

Cleavage and Deprotection: Once the entire nonapeptide sequence is assembled, it is cleaved from the resin. Simultaneously, strong acidic reagents, such as trifluoroacetic acid (TFA), remove the permanent side-chain protecting groups. jpt.com

Cyclization: The linear peptide is then subjected to an oxidation reaction to form the critical disulfide bond between the two Cysteine residues, resulting in the final cyclic structure of this compound.

Solution-Phase Synthesis: An alternative, though less common, approach is solution-phase peptide synthesis. This classical method involves coupling amino acids or peptide fragments in a homogenous solution. nih.gov While it can be advantageous for large-scale production and for certain peptide structures that are difficult to synthesize on a solid support, it is generally more labor-intensive and requires purification of intermediates after each step. nih.gov For complex peptides like vasopressin analogues, SPPS is typically the more practical and widely used method. researchgate.netnih.govnih.gov

Rigorous Analytical Characterization of this compound for Research Purity

Following synthesis and purification, the resulting peptide must undergo comprehensive analytical testing to confirm its identity, purity, and the extent of deuterium incorporation. This validation is crucial to ensure its reliability as a research standard. Impurities, which can include deletion sequences, incompletely deprotected peptides, or non-deuterated analogues, could compromise experimental results. jpt.comalmacgroup.comdaicelpharmastandards.com

Assessment of Isotopic Enrichment and Purity

Isotopic Enrichment Analysis: High-resolution mass spectrometry (HRMS) is the definitive technique for determining isotopic enrichment. nih.gov By comparing the mass of the synthesized peptide to its non-deuterated counterpart, the level of deuterium incorporation can be precisely measured.

| Property | Arginine Vasopressin | This compound |

| Molecular Formula | C₄₆H₆₅N₁₅O₁₂S₂ | C₄₆H₆₀D₅N₁₅O₁₂S₂ |

| Monoisotopic Mass | ~1084.44 Da | ~1089.47 Da |

| Difference | - | ~+5 Da |

The mass spectrum of a successfully synthesized sample will show a predominant molecular ion peak corresponding to the mass of the d5-labeled peptide. The isotopic distribution pattern is analyzed to ensure high enrichment (typically >98% or >99%) and to detect any significant presence of partially deuterated or non-deuterated (d0) species. unc.edu

Spectroscopic and Chromatographic Validation Techniques for Deuterated Peptides

A combination of chromatographic and spectroscopic methods is employed to provide a complete validation of the synthesized this compound.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of synthetic peptides. lcms.czaltabioscience.com The sample is injected onto a column (typically a C18 column), and components are separated based on their hydrophobicity. A UV detector measures the absorbance of the eluting components, producing a chromatogram where the area of the main peak relative to the total area of all peaks represents the purity of the peptide. almacgroup.com For this compound, a purity of ≥98% is typically required for research-grade material.

Spectroscopic Techniques:

Mass Spectrometry (MS): In addition to determining isotopic enrichment, MS is used to confirm the peptide's identity. Electrospray ionization (ESI) is commonly used to generate ions of the peptide. Tandem mass spectrometry (MS/MS) involves selecting the molecular ion of the peptide, fragmenting it, and analyzing the resulting fragment ions. semanticscholar.org This fragmentation pattern provides sequence information, which can confirm the correct amino acid sequence and verify that the d5-label is located on the Phenylalanine residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information. nmims.edu While complex for a peptide of this size, ¹H NMR (Proton NMR) can confirm the structure by showing the characteristic signals for the amino acid residues. Crucially, in the spectrum for this compound, the signals corresponding to the phenyl protons of Phenylalanine would be absent, providing definitive proof of deuteration at that specific site. nih.govcreative-proteomics.com

| Analytical Technique | Purpose | Key Findings for this compound |

| HPLC | Purity Assessment | Determines the percentage of the target peptide relative to impurities. |

| HRMS | Identity & Isotopic Enrichment | Confirms the molecular weight is ~1089.47 Da, consistent with d5 labeling. |

| Tandem MS (MS/MS) | Sequence Verification | Fragmentation pattern confirms the amino acid sequence and location of the Phe-d5 residue. |

| NMR Spectroscopy | Structural Confirmation | Verifies the overall structure and confirms the absence of proton signals from the phenyl ring of Phenylalanine. |

Through the combined application of these synthetic and analytical methodologies, high-purity, and accurately characterized this compound can be produced, ensuring its suitability for sensitive and precise research applications.

Advanced Bioanalytical Methodologies Employing Arginine Vasopressin D5

Mass Spectrometry-Based Quantitative Analysis of Arginine Vasopressin

Mass spectrometry, especially when coupled with liquid chromatography, has become the gold standard for the quantitative analysis of AVP. nih.gov Its superior sensitivity and selectivity address many of the limitations associated with older techniques like radioimmunoassays (RIA). nih.govresearchgate.net

Development and Validation of High-Sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

The development of robust LC-MS/MS assays is fundamental for the accurate measurement of AVP in biological fluids such as human plasma and urine. These methods are designed to be highly sensitive, often achieving a lower limit of quantification (LLOQ) as low as 0.2 to 1.0 pg/mL. nih.govnih.gov This level of sensitivity is crucial, especially when dealing with samples from specific populations like preterm neonates where sample volumes are limited and endogenous concentrations can be exceedingly low. nih.gov

The validation of these assays involves a rigorous assessment of several parameters to ensure their reliability. This includes evaluating the linear response range, precision, accuracy, recovery, and matrix effects. nih.gov For instance, one validated method demonstrated a linear response range of 1.0-40 pg/ml for vasopressin. nih.gov The intra-day and inter-day precision for such methods are typically required to be less than 8%, with accuracy falling within a ±15% range of the nominal concentration. nih.gov The specificity of these assays is confirmed by the absence of interfering peaks at the retention time of AVP and its internal standard. nih.gov

A typical LC-MS/MS workflow for AVP quantification involves several key steps:

Sample Preparation: Extraction of AVP from the biological matrix, often using techniques like solid-phase extraction (SPE). nih.govresearchgate.net

Chromatographic Separation: Utilizing a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system to separate AVP from other sample components. nih.govnih.gov

Mass Spectrometric Detection: Employing a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection. nih.govnih.gov

The table below summarizes key performance characteristics of a validated LC-MS/MS assay for AVP.

| Parameter | Plasma | Urine |

| LLOQ | 1.0 pg/mL | 1.0 pg/mL |

| Linear Range | 1.0-40 pg/mL | 1.0-40 pg/mL |

| Intra-day Precision | < 8% | < 8% |

| Inter-day Precision | < 8% | < 8% |

| Intra-day Accuracy | 91.9-100.6% | 89.2-95.9% |

| Inter-day Accuracy | 92.3-104.8% | 89.3-91.3% |

| Recovery | > 70% | > 70% |

| Matrix Effects | < 15% | < 15% |

Role of Arginine Vasopressin-d5 as a Stable Isotope Internal Standard (SIIS) for Absolute Quantification

The use of a stable isotope-labeled internal standard (SIIS) is a cornerstone of accurate quantitative mass spectrometry. scispace.com this compound, a deuterated form of AVP, serves as an ideal SIIS for several reasons. lumiprobe.comdntb.gov.ua Because it is chemically almost identical to the endogenous AVP, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. scispace.com This allows it to effectively compensate for variations that can occur during sample preparation and analysis, such as extraction loss and instrument variability. scispace.comresearchgate.net

The SIIS is added to the sample at a known concentration at the beginning of the analytical process. The ratio of the signal from the endogenous analyte to the signal from the SIIS is then used to calculate the concentration of the analyte, a technique known as isotope dilution mass spectrometry. This approach is considered the most reliable method for absolute quantification because the SIIS normalizes for most sources of analytical error. researchgate.net The use of an SIIS like this compound has been shown to significantly improve the precision of quantitative assays. scispace.com

Evaluation and Mitigation of Matrix Effects in Complex Biological Samples

Matrix effects, which are the suppression or enhancement of ionization of the target analyte due to co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS analysis. cdc.gov These effects can lead to inaccurate quantification if not properly addressed. The use of an SIIS like this compound is the primary strategy to compensate for matrix effects, as the SIIS is affected in a similar manner to the analyte. researchgate.netcdc.gov

Several methods are employed to evaluate the extent of matrix effects during method development and validation. One common approach is the post-extraction addition method, where the response of the analyte in a neat solution is compared to its response in a post-extraction spiked matrix sample. The goal is to keep matrix effects within a predefined limit, often within 15%. nih.gov

In addition to using an SIIS, other strategies to mitigate matrix effects include:

Effective Sample Cleanup: Techniques like solid-phase extraction (SPE) are employed to remove interfering components from the sample matrix before LC-MS/MS analysis. cdc.gov

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from matrix components that cause ion suppression or enhancement.

Surrogate Matrices: For endogenous compounds where a true blank matrix is unavailable, a surrogate matrix (e.g., stripped plasma or a buffer solution) can be used to prepare calibration standards. researchgate.net

Chromatographic Techniques for Separation and Detection

The chromatographic separation step is critical for isolating AVP from the complex mixture of components present in biological samples, thereby reducing interferences and improving the reliability of detection.

High-Performance Liquid Chromatography (HPLC) Method Optimization

The optimization of HPLC methods is essential for achieving good separation and peak shape for AVP. Key parameters that are optimized include:

Column Chemistry: Reversed-phase columns, such as C18, are commonly used for the separation of peptides like AVP. nih.govresearchgate.net

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing an additive like formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency. nih.govresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with different polarities. nih.gov

Flow Rate: The flow rate of the mobile phase is optimized to achieve a balance between analysis time and separation efficiency. nih.govresearchgate.net

Column Temperature: Maintaining a consistent column temperature helps to ensure reproducible retention times. researchgate.net

An example of a developed isocratic HPLC method for AVP analysis utilized a mobile phase of methanol (B129727) and 0.1% aqueous trifluoroacetic acid in a 3:7 ratio with a flow rate of 1.5 mL/min. researchgate.net

Considerations for Isotopic Shift in Chromatographic Retention

A phenomenon that requires consideration when using deuterated internal standards like this compound is the potential for an isotopic shift in chromatographic retention time. nih.gov Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. nih.gov While this shift is often small, it can be significant enough to cause the analyte and the internal standard to experience different levels of matrix effects if they elute at points where the co-eluting matrix components are changing rapidly. cdc.gov

Therefore, it is crucial during method development to evaluate the chromatographic separation of the analyte and its deuterated internal standard to ensure they co-elute as closely as possible. cdc.gov If a significant retention time shift is observed, adjustments to the chromatographic conditions may be necessary to minimize this difference and ensure that the SIIS accurately compensates for any matrix effects experienced by the analyte. nih.gov

Application of Stable Isotope Tracers in Metabolomics Research

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of advanced bioanalytical and metabolomics research. These tracers allow for the precise tracking and quantification of metabolic substrates as they move through complex biochemical networks. springernature.comnih.gov Unlike radioisotopes, stable isotopes are non-radioactive, making them safer for use in a wider range of experimental settings, including human studies. researchgate.net By introducing a labeled compound into a biological system, researchers can follow its transformation into downstream metabolites using mass spectrometry. springernature.comresearchgate.net This approach provides unparalleled insights into the dynamic wiring of metabolic pathways, allowing for the qualitative and quantitative assessment of metabolite origins and their relative rates of production. nih.gov this compound serves as an ideal internal standard in such studies, ensuring the accurate quantification of its unlabeled counterpart amidst complex biological matrices. researchgate.netaxios-research.com

Investigation of Arginine and Related Metabolic Pathways

Stable isotope tracers are essential for elucidating the intricate details of arginine metabolism and its interconnected pathways involving precursors like proline, glutamine, and citrulline. physiology.orgresearchgate.net Multi-tracer infusion studies, which simultaneously administer several isotopically labeled amino acids, have become a powerful in vivo technique to quantify the conversion rates between these various intermediates. physiology.org

A seminal study in neonatal piglets utilized a multi-isotope approach to define the effects of dietary arginine intake on its synthesis and metabolism. The investigation involved the infusion of four stable isotopes: [guanido-¹⁵N₂]arginine, [ureido-¹³C;5,5-²H₂]citrulline, [U-¹³C₅]ornithine, and [¹⁵N,U-¹³C₅]proline. physiology.org This methodology allowed for the simultaneous measurement of arginine synthesis from its precursors and its breakdown into products like nitric oxide. physiology.org

The findings revealed that piglets on an arginine-deficient diet (-Arg) had significantly higher rates of arginine synthesis from both proline and citrulline compared to those on a generous arginine diet (+Arg). physiology.org Specifically, arginine synthesis from proline was 42 µmol·kg⁻¹·h⁻¹ in the +Arg group versus 74 in the -Arg group. physiology.org Similarly, synthesis from citrulline was 67 µmol·kg⁻¹·h⁻¹ in the +Arg group and 120 in the -Arg group. physiology.org Despite these differences in synthesis rates, proline was found to be the source for approximately 60% of the total endogenous arginine synthesis regardless of dietary intake. physiology.org Furthermore, the research quantified that nitric oxide synthesis was more than doubled in piglets receiving the arginine-sufficient diet (105 µmol·kg⁻¹·h⁻¹) compared to the deficient diet (46 µmol·kg⁻¹·h⁻¹). physiology.org Liquid chromatography-mass spectrometry (LC-MS) is the established analytical method for measuring the isotopic enrichment of these amino acids and their metabolites. researchgate.net

| Metabolic Flux | Arginine-Sufficient Diet (+Arg) | Arginine-Deficient Diet (-Arg) |

|---|---|---|

| Arginine Synthesis from Proline | 42 | 74 |

| Arginine Synthesis from Citrulline | 67 | 120 |

| Nitric Oxide Synthesis | 105 | 46 |

In Vivo and In Vitro Metabolomic Profiling Utilizing Deuterated Analogues

The strategic replacement of hydrogen with deuterium (B1214612) in a molecule, known as precision deuteration, is a powerful technique used in metabolomic profiling to alter and study the metabolic fate of compounds. nih.govinformaticsjournals.co.in This approach leverages the deuterium kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic reactions in which C-H bond cleavage is a rate-limiting step. wiley.com This effect is particularly relevant for metabolic pathways mediated by cytochrome P450 (CYP) enzymes. nih.govwiley.com By creating deuterated analogues of parent compounds, researchers can significantly enhance metabolic stability, reduce clearance rates, and potentially modify pharmacokinetic profiles. nih.govinformaticsjournals.co.in

In Vitro Profiling: In vitro systems, such as human liver microsomes or cultured hepatocytes, are commonly used to screen and quantify the metabolic stability of deuterated compounds. wiley.comansto.gov.au These assays allow for a direct comparison between the deuterated analogue and its non-deuterated parent compound. For instance, a study on deuterated analogues of dronedarone (B1670951) investigated their metabolic profiles in human hepatocytes, analyzing the incubates over 24 hours using liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound. wiley.com Another innovative in vitro method involves incubating a 1:1 ratio of the deuterated and non-deuterated forms together in a single liver microsomal assay. ansto.gov.au The relative rate of consumption of each form is then determined using specific MS/MS transitions, providing a rapid assessment of the KIE without requiring complex chromatographic separation. ansto.gov.auiaea.org

In Vivo Profiling: In vivo studies in animal models and humans are crucial for understanding the real-world impact of deuteration on a compound's metabolic profile and pharmacokinetics. nih.govaacrjournals.org For example, the development of ¹⁸F-fluoromethyl-[1,2-²H₄]-choline (¹⁸F-D4-choline) demonstrated the power of deuteration in enhancing a PET imaging tracer. aacrjournals.org In vivo studies in mice with human colon cancer xenografts compared ¹¹C-choline, ¹¹C-D4-choline, and ¹⁸F-D4-choline. aacrjournals.org The results showed that deuteration significantly reduced the in vivo oxidation of choline (B1196258) to its metabolite, betaine. aacrjournals.org This reduced metabolism led to higher retention of the tracer in tumors and kidneys, improving the sensitivity for detecting cancer. aacrjournals.org

The following table presents data from a comparative in vivo study, illustrating how deuteration and fluorination affect the metabolism of choline in mouse liver 60 minutes after injection. aacrjournals.org

| Compound | Parent Compound (Choline) | Metabolite (Phosphocholine) | Metabolite (Betaine) |

|---|---|---|---|

| ¹¹C-Choline | 31.0% | 24.2% | 44.8% |

| ¹¹C-D4-Choline (Deuterated) | 33.2% | 30.3% | 36.5% |

| ¹⁸F-D4-Choline (Deuterated & Fluorinated) | 42.5% | 42.5% | 15.0% |

Mechanistic Research Applications of Arginine Vasopressin D5 and Deuterated Analogues Non Clinical Focus

Elucidation of Receptor Interactions and Signal Transduction Mechanisms

The physiological effects of AVP are initiated by its binding to specific G protein-coupled receptors (GPCRs). wikipedia.org Understanding the precise nature of these interactions and the subsequent intracellular signaling cascades is crucial. Deuterated analogues are employed in these studies as stable, traceable surrogates for the endogenous ligand.

AVP's actions are mediated through at least three receptor subtypes: V1a, V1b (also known as V3), and V2. wikipedia.orgnih.gov These receptors are distributed differently throughout the body and are coupled to distinct signal transduction pathways, accounting for AVP's diverse physiological roles. wikipedia.orgnih.gov Mechanistic studies focus on characterizing the binding affinity (how strongly the ligand binds) and selectivity (the ligand's preference for one receptor subtype over others) of AVP and its analogues.

V1a Receptors: Primarily located on vascular smooth muscle cells, platelets, and hepatocytes, they mediate vasoconstriction, platelet aggregation, and glycogenolysis. wikipedia.org

V1b Receptors: Found in the anterior pituitary, these receptors are involved in regulating the secretion of adrenocorticotropic hormone (ACTH). wikipedia.orgnih.gov

V2 Receptors: Located on the basolateral membrane of the collecting ducts in the kidneys, their activation mediates the antidiuretic effect of AVP by promoting water reabsorption. wikipedia.orgexplorationpub.com

In competitive binding assays, AVP-d5 can be used as an internal standard to precisely quantify the amount of unlabeled AVP or its analogues bound to receptor preparations. This allows for the accurate determination of binding constants (e.g., Ki, IC50), which are fundamental measures of a ligand's affinity. The development of synthetic analogues aims to achieve greater selectivity for a specific receptor subtype to isolate particular physiological effects and reduce off-target actions. wikipedia.orgderangedphysiology.com

| Receptor Subtype | Primary Location(s) | Primary Signaling Pathway | Key Physiological Functions |

| V1a | Vascular smooth muscle, platelets, liver wikipedia.org | Gq/11, Phospholipidyl/Calcium wikipedia.orgnih.gov | Vasoconstriction, glycogenolysis, platelet aggregation wikipedia.org |

| V1b (V3) | Anterior pituitary wikipedia.orgnih.gov | Gq/11, Phospholipidyl/Calcium wikipedia.org | ACTH release wikipedia.orgnih.gov |

| V2 | Kidney collecting ducts wikipedia.orgexplorationpub.com | Gs, Adenylyl cyclase/cAMP wikipedia.orgnih.govexplorationpub.com | Antidiuresis (water reabsorption) wikipedia.orgexplorationpub.com |

This table summarizes the characteristics of the three main vasopressin receptor subtypes.

Upon ligand binding, vasopressin receptors activate distinct intracellular signaling cascades. AVP-d5 is instrumental in studies aimed at quantifying the activation of these pathways in response to stimulation.

cAMP Pathway: The V2 receptor is coupled to the Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govexplorationpub.comresearchgate.net This cAMP elevation activates Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 water channels, promoting their insertion into the cell membrane and increasing water permeability. researchgate.net

Ca2+ Pathway: V1a and V1b receptors are coupled to Gq/11 proteins, which activate phospholipase C. nih.gov This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, such as the sarcoplasmic reticulum, leading to smooth muscle contraction and other cellular responses. derangedphysiology.comnih.gov Vasopressin-induced Ca2+ mobilization often occurs in oscillations, involving both intracellular release and extracellular influx. nih.gov

PI3K Pathway: Research has also indicated that vasopressin signaling can interact with the phosphoinositide 3-kinase (PI3K)/Akt pathway. In studies on luminal A breast cancer cells, AVP treatment was found to decrease the phosphorylation of Akt, a key component of this pathway which is often deregulated in cancer and plays a role in cell proliferation and survival. nih.govnih.gov

In Vitro Studies of Cellular and Subcellular Processes

In vitro models using cell cultures and tissue preparations are essential for dissecting the specific effects of AVP at a granular level. AVP-d5 facilitates the accurate measurement of the peptide's stability, metabolism, and direct effects on cellular functions.

A significant limitation of native AVP for research and therapeutic applications is its short biological half-life, largely due to rapid enzymatic degradation in the body. nih.gov The development of analogues often involves modifications to enhance stability. nih.govnih.gov Deuteration itself can increase metabolic stability through the kinetic isotope effect, where the stronger carbon-deuterium bond slows the rate of enzymatic cleavage at that specific site.

Studies comparing AVP with its analogues, such as 1-deamino-[8-D-arginine]-vasopressin (dDAVP), in biological matrices like plasma or in the presence of digestive enzymes, reveal the sites vulnerable to degradation. For instance, native AVP is rapidly inactivated by enzymes like trypsin and chymotrypsin, as well as by plasma from late-term pregnancies. nih.gov In contrast, modified analogues like dDAVP show significant resistance to these enzymes, which contributes to their prolonged action. nih.gov In such studies, AVP-d5 can be used as a stable internal standard in mass spectrometry-based assays to precisely quantify the rate of degradation of the non-deuterated peptide over time.

| Enzyme/Matrix | Effect on Arginine Vasopressin (AVP) Activity | Effect on dDAVP Activity |

| Trypsin | Completely destroyed nih.gov | Not destroyed nih.gov |

| α-Chymotrypsin | Completely destroyed nih.gov | Partly destroyed nih.gov |

| Late Pregnancy Plasma | Completely destroyed nih.gov | Not destroyed nih.gov |

| Pepsin | Not affected nih.gov | Not affected nih.gov |

This table compares the in vitro degradation of AVP and its analogue dDAVP by various enzymes and biological matrices, based on research findings. nih.gov

Within the central nervous system, AVP functions as a neurotransmitter and neuromodulator, influencing complex processes like social behavior and synaptic plasticity. nih.gov In vitro studies using brain slices have shown that AVP generally excites hippocampal neurons. nih.gov It can fine-tune the excitability of CA1 pyramidal neurons by augmenting gamma-aminobutyric acid (GABA)-ergic transmission; however, this effect is often overshadowed by a stronger, direct glutamatergic excitation. nih.gov AVP has been shown to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in the dentate gyrus of the hippocampus. researchgate.net Using AVP-d5 in these neurophysiological preparations allows researchers to correlate specific concentrations of the peptide with observed changes in neuronal firing rates and synaptic strength.

AVP has direct effects on the adrenal cortex. In vitro studies using dispersed adrenal cells and tissue slices have demonstrated that AVP stimulates the secretion of steroid hormones.

Aldosterone (B195564) Secretion: AVP markedly increases the basal secretion of aldosterone from zona glomerulosa cells. This effect is mediated by V1 receptors. nih.gov

Cortisol Secretion: In human adrenocortical tissue, AVP stimulates cortisol secretion in a dose-dependent manner, also through the activation of V1 receptors. nih.gov

Adrenal Growth: In addition to its effects on secretion, AVP has been shown to have trophic (growth-promoting) effects. Prolonged infusion of AVP in rat models led to an increase in the volume of zona glomerulosa cells, indicating a role in maintaining the structural integrity and functional capacity of the adrenal cortex. nih.gov

| Adrenal Process | Effect of Arginine Vasopressin | Mediating Receptor | Source Tissue Model |

| Aldosterone Secretion | Markedly Increased nih.gov | V1 nih.gov | Rat Dispersed Zona Glomerulosa Cells nih.gov |

| Cortisol Secretion | Dose-dependent Increase nih.gov | V1 nih.gov | Human Adrenocortical Tissue nih.gov |

| Zona Glomerulosa Cell Growth | Increased Cell Volume nih.gov | V1 nih.gov | Rat Adrenal Gland (in vivo infusion) nih.gov |

This table summarizes the demonstrated in vitro and in tissue model effects of Arginine Vasopressin on the adrenal cortex.

Pre-clinical In Vivo Research in Animal Models

The use of deuterated compounds, where hydrogen atoms are replaced by their heavier isotope deuterium (B1214612), has become a significant tool in non-clinical research. lifetein.com This isotopic substitution can alter the pharmacokinetic properties of molecules, often leading to slower metabolism and a longer half-life, without changing the fundamental biological activity. lifetein.comnih.gov In the context of neuropeptides, Arginine Vasopressin-d5 (AVP-d5) and other deuterated analogues serve as powerful tools in pre-clinical animal models to investigate the intricate mechanisms of action of the endogenous hormone. By modifying its metabolic stability, researchers can more accurately trace its pathways and prolong its effects to better study its physiological and behavioral roles. lifetein.com

Exploration of Vasopressin's Role in Neuroendocrine Regulation and Behavioral Modulations (e.g., social behavior, stress response)

Arginine Vasopressin (AVP) is a key neuropeptide in the regulation of complex social behaviors, including social recognition, communication, and aggression. nih.govnih.gov It exerts its effects through a network of limbic structures in the brain often referred to as the "social behavior neural network". nih.gov Pre-clinical studies in various animal models have been crucial in delineating these roles. The use of deuterated AVP analogues in this research allows for a more controlled investigation of these pathways.

In rodent models, AVP has been shown to modulate anxiety-like behavior and the physiological response to stress. nih.gov Studies have demonstrated that AVP released within the paraventricular nucleus of the hypothalamus (PVN) is involved in both endocrine regulation and behavioral responses to stress. nih.govresearchgate.net For instance, in resident-intruder tests, rats displaying active coping strategies showed increased AVP release in the PVN. nih.gov The administration of AVP has been found to influence social interactions and anxiety-like states, with effects often being sex-specific. nih.gov The stability of deuterated AVP can be particularly advantageous in these behavioral paradigms, allowing for more sustained receptor activation to observe downstream effects on neural circuits and behavior.

Furthermore, AVP is integral to social recognition, the ability of an animal to recognize and remember a conspecific. nih.gov Research has shown that AVP acts on various brain regions to regulate this and other social functions like pair bonding and maternal care. nih.gov By using deuterated forms, researchers can better investigate how AVP signaling within specific neural circuits, such as projections from the bed nucleus of the stria terminalis (BNST) and medial amygdala (MeA), underpins these complex behaviors. nih.gov The enhanced metabolic stability of AVP-d5 helps in maintaining effective concentrations in target brain regions over longer experimental periods, facilitating the mapping of these crucial neural pathways.

| Animal Model | Brain Region of Interest | Behavioral Effect Observed | Relevant Finding |

|---|---|---|---|

| Rats | Paraventricular Nucleus (PVN) | Stress Response | Increased AVP release was observed in rats using active coping strategies during social stress, implicating local AVP in managing behavioral stress responses. nih.gov |

| Rats | Lateral Septum (LS) | Anxiety-like Behavior | Knockdown of the vasopressin V1a receptor (V1aR) in the LS led to a reduction in anxiety-like behavior. nih.gov |

| Mice | General (V1aR Knockout) | Anxiety-like Behavior | Male, but not female, V1aR knockout mice exhibited reduced anxiety-like behavior, suggesting a sexually dimorphic role for AVP in regulating anxiety. nih.gov |

| Syrian Hamster | Interfascicular Nucleus (IF)/Ventral Tegmental Area (VTA) | Social Interaction & Anxiety | AVP is linked to regulating social behavior and anxiety-related behaviors in this animal model. utrgv.edu |

Investigation of Renal and Cardiovascular Regulatory Mechanisms

Arginine Vasopressin is fundamentally involved in maintaining fluid homeostasis and regulating cardiovascular function. nih.govnih.gov Its primary physiological roles include promoting water reabsorption in the kidneys and acting as a vasoconstrictor to regulate blood pressure. mdpi.com Deuterated analogues of AVP are instrumental in pre-clinical studies aimed at dissecting these complex regulatory systems.

In animal models, the infusion of AVP has been shown to have significant effects on renal and cardiovascular parameters. Studies in dogs have demonstrated that AVP infusion increases total peripheral resistance and decreases cardiac index and heart rate. nih.gov It also plays a crucial role in the kidney by promoting water reabsorption, which is essential for maintaining plasma osmolality. nih.govnih.gov Chronic AVP infusion in dogs has been shown to cause a sustained increase in mean arterial pressure, partly due to its hydrosmotic effects leading to water retention. nih.gov

The use of AVP-d5 in such studies can help in clarifying the dose-response relationships and the duration of action of vasopressin on renal and vascular receptors. For example, in studies of hemorrhagic shock in rats, supplemental AVP during resuscitation was found to improve blood pressure and preserve renal mitochondrial function, mitigating acute kidney injury. researchgate.net The enhanced stability of a deuterated analogue would allow researchers to maintain steady plasma concentrations, thereby enabling a more precise evaluation of its effects on renal hemodynamics, glomerular filtration rate, and electrolyte excretion under various physiological and pathophysiological conditions. nih.gov

| Animal Model | Experimental Condition | Cardiovascular/Renal Effect Observed | Relevant Finding |

|---|---|---|---|

| Dogs | AVP Infusion | Cardiovascular Response | AVP infusion increased total peripheral resistance while decreasing cardiac index and heart rate. nih.gov |

| Dogs | Chronic AVP Infusion | Blood Pressure Regulation | Chronic low-dose AVP infusion led to a moderate but sustained increase in mean arterial pressure, linked to its hydrosmotic (water-retaining) effects. nih.gov |

| Rats | Hemorrhagic Shock | Renal Function | AVP supplementation during resuscitation preserved renal mitochondrial function and reduced acute kidney injury. researchgate.net |

| Rats | In-vitro and In-vivo | Adrenal Cortex Secretion | AVP administration acutely raised plasma concentrations of aldosterone and corticosterone. nih.gov |

Pharmacokinetic and Biodistribution Methodologies for Deuterated Peptides in Experimental Systems

The primary advantage of using deuterated peptides like this compound in research is the ability to modify pharmacokinetic profiles and facilitate detailed biodistribution studies. lifetein.comlifetein.com Deuteration, or the replacement of hydrogen with deuterium, can strengthen chemical bonds, making the molecule more resistant to metabolic breakdown by enzymes. lifetein.com This "kinetic isotope effect" can lead to a longer biological half-life and improved stability. lifetein.comlifetein.com

Several methodologies are employed to study the pharmacokinetics and biodistribution of deuterated peptides in experimental systems. Mass spectrometry (MS) is a cornerstone technique. researchgate.net By tracking the mass-shifted deuterated peptide against its naturally occurring counterpart, researchers can quantify its concentration in various tissues and fluids over time, providing precise data on its absorption, distribution, metabolism, and excretion (ADME). scispace.com

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is another powerful technique used to study protein and peptide dynamics, conformation, and interactions. nih.govyoutube.com In this method, a protein or peptide is incubated in a deuterated buffer, and the rate at which backbone amide hydrogens exchange for deuterium is measured by MS. researchgate.netiaanalysis.com This provides information about the solvent accessibility and structure of different regions of the peptide. youtube.com While typically used to study protein dynamics, the principles of MS-based detection are fundamental to tracking deuterated compounds like AVP-d5 in vivo. nih.gov

These advanced analytical methods allow for a comprehensive understanding of how a deuterated peptide behaves in a biological system. nih.gov For AVP-d5, these studies would reveal how the peptide is distributed to target organs like the kidney and brain, how long it remains active, and how its metabolic pathway might differ from the non-deuterated form, offering critical insights for mechanistic research. nih.gov

Comparative and Methodological Studies Involving Deuterated Arginine Vasopressin

Methodological Comparison of Deuterated Internal Standards with Conventional Quantification Techniques

The quantification of Arginine Vasopressin in biological matrices has traditionally been challenging due to its low physiological concentrations and instability. wapo.org For years, radioimmunoassay (RIA) was a standard method. However, the advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with the use of stable isotope-labeled internal standards like Arginine Vasopressin-d5 has marked a significant methodological advancement. nih.gov

Deuterated internal standards are chemically and physically almost identical to their endogenous counterparts, sharing retention time, ionization efficiency, and fragmentation pathways. qyaobio.com This near-identical behavior allows them to co-elute with the analyte of interest and experience similar effects from the sample matrix and processing steps. By adding a known quantity of this compound to a sample, researchers can accurately quantify the endogenous AVP by comparing the mass spectrometer signal ratios of the labeled and unlabeled peptides. creative-peptides.com This process effectively normalizes for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument performance, leading to improved accuracy and precision. creative-peptides.comlcms.cz

Studies directly comparing LC-MS/MS methods with conventional immunoassays reveal the superior performance of the mass spectrometry-based approach, particularly at low concentrations. nih.govnih.gov For instance, one study developed an LC-MS/MS assay with a lower limit of quantification (LLOQ) of 0.2 pg/mL, which was more sensitive than the RIA method's LLOQ of 0.4 pg/mL. nih.gov The results showed that while there was a correlation between the two methods, the RIA results did not agree well with the LC-MS/MS results at lower concentration ranges, highlighting the enhanced sensitivity and reliability of the latter. nih.gov The use of deuterated standards is essential to overcome issues like ion suppression and signal variability that are inherent in mass spectrometry, providing the best outcome for the analysis. sigmaaldrich.com

| Parameter | LC-MS/MS with Deuterated Standard | Radioimmunoassay (RIA) |

|---|---|---|

| Lower Limit of Quantification (LLOQ) | As low as 0.2 pg/mL nih.gov | Approximately 0.4 pg/mL nih.gov |

| Specificity | High; distinguishes AVP from structurally similar molecules | Lower; potential for cross-reactivity with metabolites or analogs |

| Accuracy | High; corrects for matrix effects and sample loss lcms.cz | Variable; can be affected by interfering substances nih.gov |

| Dynamic Range | Broader quantification range nih.gov | More limited dynamic range nih.gov |

Utilization of this compound in Impurity Profiling and Analog Characterization for Research Material

The quality control of synthetic peptides like Arginine Vasopressin is paramount for research and pharmaceutical applications, as impurities can have unexpected pharmacological effects. researchgate.netnih.gov Liquid chromatography combined with high-resolution mass spectrometry (LC/HRMS) is a critical technique for identifying and quantifying structurally related peptide impurities. researchgate.net In such analyses, this compound is an invaluable tool, serving as a stable isotope-labeled internal standard to ensure the accurate quantification of AVP and its related impurities.

Research into AVP has identified several potential process-related and degradation-related impurities. These can include deamidation products, amino acid deletion or insertion impurities, end-chain reaction products, and isomers. nih.gov For example, a detailed analysis of an AVP study material identified impurities such as [Glu⁴]AVP, [Asp⁵]AVP, des-Pro⁷-AVP, and an AVP isomer. nih.gov

When characterizing novel synthetic AVP analogs, this compound can be used as a reference standard. jpt.com Researchers synthesize numerous AVP analogs by substituting amino acids at various positions to investigate structure-activity relationships or to develop new therapeutic agents with altered receptor selectivity or biological half-lives. nih.govnih.govnih.gov During the purification and characterization of these new chemical entities, LC-MS methods employing this compound as an internal standard can provide precise quantification and help confirm the identity and purity of the final research material.

| Impurity Type | Specific Examples Identified in AVP Batches nih.gov |

|---|---|

| Deamidation Products | [Glu⁴]AVP, [Asp⁵]AVP, AVP acid |

| Amino Acid Deletion | des-Pro⁷-AVP, des-Gly⁹-AVP |

| Amino Acid Insertion | endo-Gly¹⁰ᵃ-AVP |

| End Chain Reaction Product | N-acetyl-AVP |

| Isomers | AVP Isomer |

Assessment of Isotopic Effects on Biological Activity in Research Tools

When a deuterated compound like this compound is used as a research tool, particularly in pharmacokinetic or metabolic studies, it is important to assess whether the isotopic substitution alters its biological activity. creative-peptides.comjpt.com The substitution of hydrogen with deuterium (B1214612) increases the mass of the molecule and strengthens the carbon-deuterium bond compared to the carbon-hydrogen bond. This phenomenon, known as the kinetic isotope effect, can potentially alter the rates of chemical reactions, including enzymatic metabolism and receptor binding kinetics. nih.gov

While stable isotope-labeled peptides are generally considered to have the same physicochemical properties as their unlabeled counterparts, the possibility of isotopic effects must be considered. pepdd.com For this compound, this would involve comparing its biological activity to that of unlabeled AVP. Key parameters for assessment would include receptor binding affinity (Kd) at V1a, V1b, and V2 receptors, as well as functional activity (e.g., pressor, antidiuretic, or uterotonic effects). nih.gov

Studies on other arginine-based enzymatic reactions have demonstrated how isotopic effects can be measured. For example, research on argininosuccinate (B1211890) lyase used deuterium substitution to probe the reaction mechanism, measuring effects on Vmax (the maximum reaction rate) and V/K (a measure of enzyme efficiency). nih.gov A significant difference in these parameters between the deuterated and non-deuterated substrate would indicate a notable isotopic effect. nih.gov For this compound, the absence of a significant isotopic effect on its biological activity is a crucial validation step, ensuring that it behaves identically to the endogenous hormone in biological systems and is thus a reliable tracer and standard.

| Parameter for Assessment | Description | Relevance to Isotopic Effect |

|---|---|---|

| Receptor Binding Affinity (Kd) | Concentration of ligand at which half the receptor sites are occupied at equilibrium. | A change in Kd could indicate that deuterium substitution alters the interaction with vasopressin receptors. |

| Enzymatic Reaction Kinetics (Vmax, V/K) | Vmax is the maximum rate of reaction; V/K is the catalytic efficiency of the enzyme. nih.gov | Differences in these values would suggest that the cleavage or modification of AVP-d5 by metabolic enzymes is altered. nih.gov |

| In Vivo Functional Assays | Measurement of physiological responses, such as antidiuretic or pressor effects. nih.govnih.gov | A direct comparison of the dose-response curves for AVP and AVP-d5 would reveal any differences in overall biological potency. |

Emerging Research Frontiers and Methodological Advancements

Development of Novel Deuterated Arginine Vasopressin Probes for Advanced Imaging and Analytical Techniques

The development of novel analytical probes is crucial for understanding the complex roles of peptides like AVP in physiology and pathology. Arginine Vasopressin-d5 has emerged as a critical component in the creation of sophisticated tools for advanced imaging and highly sensitive analytical methodologies.

Deuterated peptides are instrumental as internal standards for isotope dilution mass spectrometry, a gold-standard technique for precise quantification. In this context, this compound is an ideal internal standard for the accurate measurement of endogenous AVP levels in complex biological matrices such as plasma, cerebrospinal fluid, and tissue extracts. researchgate.net Its chemical structure is nearly identical to the natural hormone, ensuring similar behavior during sample extraction and chromatographic separation. scispace.com However, its distinct mass allows it to be differentiated from the unlabeled AVP by a mass spectrometer, enabling highly accurate and reproducible quantification. researchgate.netnih.gov This is particularly valuable in clinical chemistry and endocrinology research, where precise AVP measurements are essential. researchgate.net

Recent advancements in mass spectrometry imaging (MSI) and deuterium (B1214612) metabolic imaging (DMI) open new avenues for utilizing deuterated probes like this compound. researchgate.netcam.ac.uk While direct imaging of this compound in tissues is still an emerging field, the principles of DMI, which tracks the metabolic fate of deuterium-labeled compounds, could potentially be adapted to follow the distribution and metabolism of vasopressin analogs in vivo. cam.ac.uk Furthermore, techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) use deuterium labeling to probe protein conformation and dynamics, and while typically used to study protein structure, the underlying principles are relevant to the stability and interactions of deuterated peptides. acs.orgnih.gov

Below is a table summarizing advanced analytical techniques where this compound serves as a valuable tool.

| Analytical Technique | Application of this compound | Research Finding Enabled |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Serves as a stable isotope-labeled internal standard. researchgate.net | Precise and accurate quantification of endogenous Arginine Vasopressin in biological samples. researchgate.net |

| Isotope Dilution Mass Spectrometry | Used for absolute protein quantification and drug metabolism studies. | Reduces analytical error and improves reproducibility of results. |

| Mass Spectrometry Imaging (MSI) | Potential use as a standard for spatially resolved quantification in tissue sections. researchgate.net | Could enable mapping of AVP distribution in tissues like the pituitary gland with high specificity. researchgate.net |

| Deuterium Metabolic Imaging (DMI) | Potential use as a tracer to study peptide metabolism and distribution non-invasively. cam.ac.uk | Could provide insights into the pharmacokinetics and target engagement of vasopressin analogs in vivo. |

Integration of this compound in Multi-Omics Research for Systems Biology Insights

Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.compreprints.org Stable isotope-labeled peptides, such as this compound, are critical reagents that facilitate the integration of these datasets by providing precise quantitative anchors.

In quantitative proteomics, deuterated peptides are widely used as "chemical labels" for the detection and tracing of proteins in biological samples. this compound can be used in targeted proteomics assays to monitor changes in AVP levels in response to various stimuli or in different disease states. This allows researchers to connect genetic variations or transcriptomic changes with functional alterations at the protein level. For instance, in studies of pulmonary hypertension or other cardiovascular diseases, proteomics and metabolomics have been used to identify altered pathways, such as arginine metabolism. mdpi.com The precise measurement of AVP using this compound as a standard could provide a crucial piece of data for building comprehensive network models of these diseases. mdpi.commdpi.com

The integration of metabolomics and proteomics data provides a more holistic view of cellular processes. mdpi.com Arginine Vasopressin itself modulates diverse metabolic functions, including glucose homeostasis and lipid metabolism. nih.gov By using this compound to accurately quantify the hormone, researchers can more reliably correlate its levels with changes in the metabolome, identifying new biomarkers and understanding the systemic effects of AVP dysregulation. nih.govmdpi.com This multi-omics approach is essential for elucidating the complex role of AVP in metabolic disorders and for identifying novel therapeutic targets. mdpi.com

The table below outlines the role of this compound in different omics fields.

| Omics Field | Role of this compound | Potential Systems Biology Insight |

| Proteomics | Internal standard for absolute quantification of AVP. | Correlating AVP expression levels with protein networks involved in cardiovascular or neurological diseases. mdpi.com |

| Metabolomics | Standard for quantifying AVP to correlate with metabolic profiles. mdpi.com | Understanding the impact of AVP on metabolic pathways, such as glucose and lipid metabolism. nih.gov |

| Pharmacokinetics | Tracer to study the absorption, distribution, metabolism, and excretion (ADME) of vasopressin analogs. | Building predictive models of drug behavior and efficacy. lifetein.com |

| Integrated Multi-Omics | Provides a quantitative link between different data layers (e.g., proteome and metabolome). mdpi.com | Constructing comprehensive models of signaling pathways regulated by AVP, such as the HPA axis. nih.govpreprints.org |

Future Prospects in Peptidomimetic Design and Investigation Utilizing Deuterated Standards

The design of peptidomimetics—molecules that mimic the structure and function of peptides—is a major frontier in drug development, aiming to overcome the limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. nih.govmdpi.com Deuteration represents a key strategy in this endeavor. lifetein.com The substitution of hydrogen with deuterium can significantly alter the pharmacokinetic properties of a peptide by slowing its metabolism without changing its fundamental biological activity. lifetein.comlifetein.com The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage, which can lead to a longer half-life in the body. lifetein.com

This compound serves as a foundational tool for these investigations. By using it as a stable, traceable standard, researchers can precisely study the metabolic breakdown of AVP and its analogs. This information is critical for identifying the metabolic "hot spots" in the molecule—the sites most susceptible to enzymatic degradation. This knowledge then informs the rational design of novel vasopressin analogs and peptidomimetics where specific hydrogen atoms are replaced with deuterium or other chemical modifications are made to block metabolism and enhance therapeutic properties. nih.govnih.gov

The future of peptide-based drugs relies on combining the high target specificity of large biologics with the favorable properties of small molecules. nih.gov Deuterated standards like this compound are indispensable for the structure-activity relationship (SAR) studies needed to achieve this goal. nih.gov As researchers develop new AVP analogs with modified amino acid sequences for applications in areas like oncology and cardiovascular disease, this compound will continue to be a vital comparator and analytical standard to evaluate their stability, potency, and selectivity. nih.govmssm.edu

Q & A

Q. How can researchers enhance reproducibility when studying AVP-d5’s pharmacokinetics across species?

- Methodological Answer : Standardize interspecies scaling using allometric principles (e.g., body surface area). Validate cross-reactivity of detection antibodies via Western blot. Publish detailed step-by-step protocols on platforms like Protocols.io , and share computational scripts (e.g., R/Python) for data analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.